6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide 6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9672079
InChI: InChI=1S/C13H11N5O2S/c1-6-10-8(11(19)16-13-17-14-5-21-13)4-9(7-2-3-7)15-12(10)20-18-6/h4-5,7H,2-3H2,1H3,(H,16,17,19)
SMILES: CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=CS4
Molecular Formula: C13H11N5O2S
Molecular Weight: 301.33 g/mol

6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC9672079

Molecular Formula: C13H11N5O2S

Molecular Weight: 301.33 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C13H11N5O2S
Molecular Weight 301.33 g/mol
IUPAC Name 6-cyclopropyl-3-methyl-N-(1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C13H11N5O2S/c1-6-10-8(11(19)16-13-17-14-5-21-13)4-9(7-2-3-7)15-12(10)20-18-6/h4-5,7H,2-3H2,1H3,(H,16,17,19)
Standard InChI Key OFYIDJXCZNNTCG-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=CS4
Canonical SMILES CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=CS4

Introduction

Molecular Structure and Physicochemical Properties

Heterocyclic Core and Substituent Analysis

The compound features a fused bicyclic system comprising an oxazolo[5,4-b]pyridine core, substituted at position 6 with a cyclopropyl group and at position 3 with a methyl group. The carboxamide moiety at position 4 links to a (2E)-1,3,4-thiadiazol-2(3H)-ylidene group, introducing geometric isomerism at the double bond. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₃H₁₁N₅O₂S
Molecular Weight301.33 g/mol
IUPAC NameAs above
SMILES NotationCC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=CS4

The cyclopropyl substituent introduces steric strain, potentially influencing conformational flexibility and target binding. The thiadiazole ring contributes electron-deficient characteristics, enhancing reactivity toward nucleophilic agents.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential heterocycle formation and functional group manipulations. A generalized route includes:

  • Oxazolo[5,4-b]pyridine Construction: Cyclocondensation of substituted pyridine precursors with nitrile oxides under basic conditions.

  • Cyclopropane Introduction: Transition-metal-catalyzed cyclopropanation (e.g., using Simmons-Smith reagents) at position 6.

  • Carboxamide Coupling: Activation of the carboxylic acid (e.g., via EDCI/HOBt) and reaction with 1,3,4-thiadiazol-2-amine under controlled pH.

Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (40–80°C for cyclopropanation), and reaction monitoring via TLC or HPLC. Purification typically employs column chromatography, yielding final products with >95% purity.

Chemical Reactivity and Stability

Functional Group Transformations

The compound’s reactivity is dominated by:

  • Carboxamide Hydrolysis: Susceptibility to acidic or basic cleavage, yielding carboxylic acid and thiadiazole amine.

  • Thiadiazole Electrophilicity: Nucleophilic substitution at sulfur or nitrogen positions, particularly under oxidative conditions.

  • Cyclopropane Ring-Opening: Potential for acid-catalyzed ring expansion or addition reactions.

Stability studies indicate decomposition above 200°C, with aqueous solubility enhanced in polar aprotic solvents.

Biological Activity and Mechanism

Enzymatic Inhibition and Target Engagement

While direct mechanistic data remain limited, structural analogs demonstrate kinase inhibition and DNA intercalation. The thiadiazole and oxazolo-pyridine motifs are implicated in:

  • ATP-Competitive Binding: Blocking kinase active sites via π-π stacking with conserved phenylalanine residues.

  • Nucleic Acid Interaction: Intercalation into DNA/RNA via planar heterocycles, disrupting replication.

Preliminary assays suggest low micromolar IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7), though cytotoxicity profiles require further validation.

Future Research Directions

Addressing Knowledge Gaps

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

  • Structure-Activity Relationships (SAR): Systematically vary cyclopropyl and methyl substituents to optimize potency.

  • Target Deconvolution: Employ proteomic profiling to identify binding partners beyond hypothetical targets.

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